

Triethyl Citrate: A Technical Guide for Pharmaceutical Development

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Compound of Interest

Compound Name: Triethyl Citrate

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Abstract

Triethyl citrate (TEC) is a versatile and widely utilized excipient in the pharmaceutical industry, primarily valued for its function as a plasticizer in film-coating applications. As an ester of citric acid, it is recognized for its safety, biocompatibility, and efficiency in modifying the physical properties of polymers used in drug formulations. This technical guide provides an in-depth overview of **triethyl citrate**, including its fundamental physicochemical properties, detailed experimental protocols for its application in pharmaceutical coatings, and its metabolic fate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the formulation and development of pharmaceutical dosage forms.

Core Properties of Triethyl Citrate

Triethyl citrate is a colorless, odorless, oily liquid. Its key physicochemical properties are summarized in the table below, providing essential data for formulation development and manufacturing processes.

Property	Value	References
CAS Number	77-93-0	
Molecular Formula	C ₁₂ H ₂₀ O ₇	
Molecular Weight	276.28 g/mol	
Appearance	Oily, colorless liquid	
Boiling Point	294 °C	
Melting Point	-46 °C	
Density	1.136 g/cm ³	
Flash Point	151 °C	
Solubility	Soluble in oil, miscible with ethanol and ether, slightly soluble in water.	

Role in Pharmaceutical Formulations

The primary application of **triethyl citrate** in the pharmaceutical industry is as a plasticizer for film-forming polymers in coating applications.^[1] These coatings are integral for various purposes, including taste masking, controlling drug release (immediate, sustained, or enteric), and protecting the active pharmaceutical ingredient (API) from environmental degradation.

As a hydrophilic plasticizer, TEC enhances the flexibility and prevents the brittleness of the polymer film.^[1] It achieves this by inserting itself between polymer chains, which reduces intermolecular forces and allows for greater chain mobility. This is crucial for maintaining the integrity of the coating during manufacturing, storage, and administration, thereby preventing cracking and ensuring consistent drug release profiles.^[1] However, due to its hydrophilic nature, TEC can leach from the coating into the dissolution medium, which can impact the mechanical strength of the film over time and must be considered during formulation development.^[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **triethyl citrate** in the context of pharmaceutical development.

Preparation of an Enteric-Coated Tablet Formulation

This protocol describes the preparation of an aqueous enteric coating dispersion using a methacrylic acid copolymer and **triethyl citrate** as a plasticizer, followed by the coating of tablet cores.

Materials and Equipment:

- Tablet cores (placebo or containing API)
- Methacrylic acid copolymer dispersion (e.g., Eudragit® L 30 D-55)
- **Triethyl citrate** (TEC)
- Talc (as an anti-tacking agent)
- Purified water
- 1 M NaOH solution
- Homogenizer
- Magnetic stirrer
- Spray-coating apparatus

Procedure:

- Preparation of the Plasticizer and Anti-Tack Suspension:
 - Weigh the required amount of **triethyl citrate** (typically 10-25% based on the dry polymer weight).
 - In a separate vessel, weigh the required amount of talc (e.g., 50% based on the dry polymer weight) and disperse it in a portion of the purified water using a homogenizer to create a uniform suspension.

- Preparation of the Coating Dispersion:
 - In the main compounding vessel, add the methacrylic acid copolymer dispersion.
 - Slowly add the **triethyl citrate** to the polymer dispersion while stirring gently with a magnetic stirrer.
 - Add the talc suspension to the polymer-plasticizer mixture and continue to stir.
 - If necessary, neutralize the dispersion to a specific pH (e.g., pH 5.6) by slowly adding 1 M NaOH solution while monitoring the pH.
 - Add the remaining purified water to achieve the desired total solid content (e.g., 10%).
 - Continue stirring until a homogenous dispersion is obtained.
- Tablet Coating Process:
 - Preheat the tablet cores in the coating pan of the spray-coating apparatus to the target product temperature (e.g., 40°C).
 - Initiate the spray-coating process with the prepared dispersion at a defined spray rate, atomizing air pressure, and pan speed.
 - Continuously monitor and maintain the process parameters (inlet air temperature, product temperature, spray rate) throughout the coating process.
 - Once the desired weight gain (coating thickness) is achieved, terminate the spraying.
 - Dry the coated tablets in the coating pan for a specified period to ensure the removal of residual water.

In Vitro Drug Release Testing (Dissolution)

This protocol outlines the procedure for evaluating the drug release from enteric-coated tablets using the USP rotating paddle method.

Materials and Equipment:

- USP Apparatus 2 (Paddle Apparatus)
- Dissolution vessels
- Paddles
- Water bath
- Enteric-coated tablets
- Dissolution media: 0.1 N HCl (acid stage) and phosphate buffer pH 6.8 (buffer stage)
- Analytical instrument for drug quantification (e.g., HPLC)

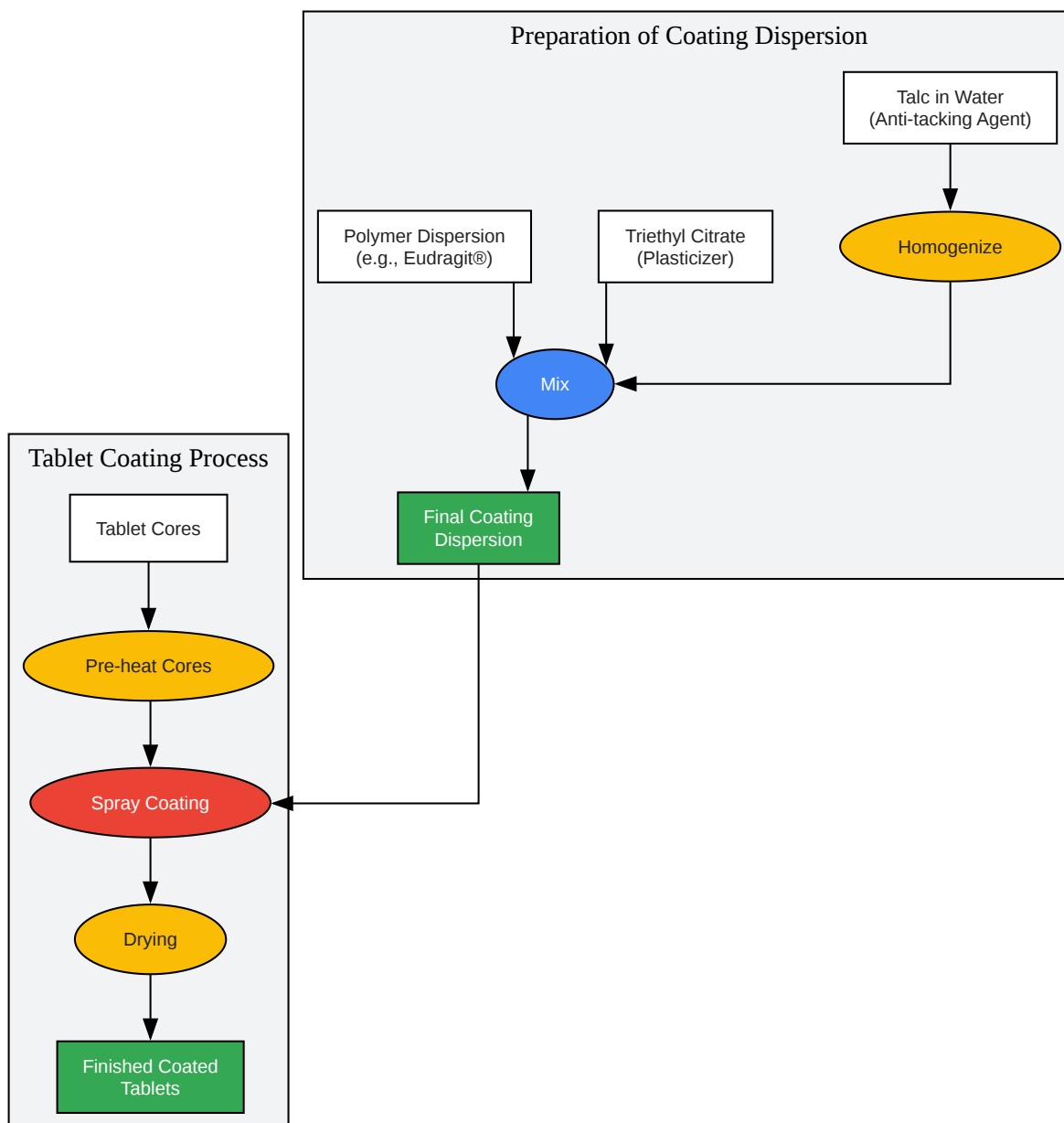
Procedure:

- Acid Stage (Gastric Resistance):
 - Place 900 mL of 0.1 N HCl into each dissolution vessel and equilibrate the medium to 37 ± 0.5 °C.
 - Place one enteric-coated tablet in each vessel.
 - Start the apparatus at a paddle speed of 50 rpm.
 - Operate for 2 hours.
 - At the end of the 2-hour period, withdraw a sample of the medium for analysis of any premature drug release. The amount of drug released should be minimal and within the specified limits for enteric-coated products.
- Buffer Stage (Intestinal Release):
 - After the acid stage, carefully remove the tablets from the vessels.
 - Replace the 0.1 N HCl with 900 mL of phosphate buffer (pH 6.8), pre-equilibrated to 37 ± 0.5 °C.
 - Return the tablets to their respective vessels.

- Continue the dissolution test at a paddle speed of 50 rpm.
- Withdraw samples from each vessel at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.
- Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC).
- Calculate the cumulative percentage of drug released at each time point.

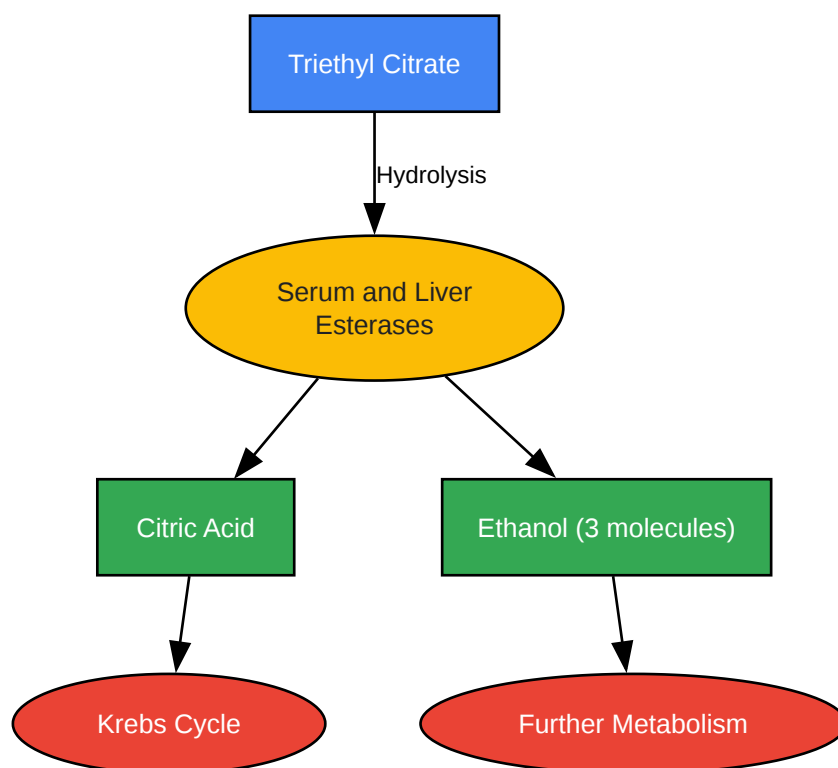
Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to **triethyl citrate** in pharmaceutical applications.



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Caption: Workflow for Pharmaceutical Tablet Coating.



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Caption: Metabolic Pathway of **Triethyl Citrate**.

Metabolism and Safety

Upon oral administration, it is anticipated that **triethyl citrate** is hydrolyzed by esterases present in the serum and liver into citric acid and three molecules of ethanol.[2] Both of these metabolites are endogenous substances that are further processed through normal physiological pathways. Citric acid enters the Krebs cycle, and ethanol is metabolized primarily in the liver.

Triethyl citrate has a well-established safety profile and is generally recognized as safe (GRAS) for use in food and pharmaceutical applications. Acute toxicity studies in animals have shown it to be relatively non-toxic.[3] Its low toxicity and rapid metabolism to common dietary components contribute to its widespread acceptance by regulatory bodies worldwide for use in pharmaceutical formulations.

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- To cite this document: BenchChem. [Triethyl Citrate: A Technical Guide for Pharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682540#triethyl-citrate-cas-number-and-molecular-weight]

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